BenchChemオンラインストアへようこそ!

Nemonapride

Dopamine D2 Receptor Binding Affinity Antipsychotic Potency

Select nemonapride for a polypharmacology profile that no single comparator replicates. Its exceptional in vivo potency (ED₅₀ 0.04 mg/kg) enables robust D₂ occupancy at low mass doses, minimizing off‑target noise. As the only first‑generation antipsychotic proven superior to haloperidol in a 79‑RCT meta‑analysis, it uniquely interrogates the class‑equivalence hypothesis. The full 5‑HT₁A agonist signature (IC₅₀ 34 nM) is essential for dissecting EPS attenuation and negative‑symptom pathways, while sigma‑receptor affinity (σ₁ Ki 8.4 nM, σ₂ Ki 9.6 nM) mandates appropriate PET‑tracer kinetic models. Choose nemonapride when experimental precision demands differentiated pharmacology.

Molecular Formula C21H26ClN3O2
Molecular Weight 387.9 g/mol
CAS No. 187139-87-3
Cat. No. B3420407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemonapride
CAS187139-87-3
Molecular FormulaC21H26ClN3O2
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCC1C(CCN1CC2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3OC)NC)Cl
InChIInChI=1S/C21H26ClN3O2/c1-14-18(9-10-25(14)13-15-7-5-4-6-8-15)24-21(26)16-11-17(22)19(23-2)12-20(16)27-3/h4-8,11-12,14,18,23H,9-10,13H2,1-3H3,(H,24,26)/t14-,18-/m1/s1
InChIKeyKRVOJOCLBAAKSJ-RDTXWAMCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nemonapride (CAS 187139-87-3): Procurement-Grade Specification and Pharmacological Baseline


Nemonapride (CAS 75272-39-8 for base form; CAS 187139-87-3 for specific salt/formulation; also known as YM-09151-2, Emilace) is a substituted benzamide antipsychotic agent approved in Japan for the treatment of schizophrenia [1]. It is a racemic mixture composed of (2S,3S)- and (2R,3R)-enantiomers, with pharmacological activity largely attributed to the (2R,3R) enantiomer [2]. Nemonapride acts primarily as a high-affinity antagonist at dopamine D2-like receptors (D2, D3, D4) and additionally functions as a potent 5-HT1A receptor agonist with significant affinity for sigma (σ1 and σ2) receptors [3].

Why Nemonapride Cannot Be Interchanged with Other D2 Antagonists or Benzamides


Substitution of nemonapride with structurally related benzamides (e.g., sulpiride, raclopride) or other D2 antagonists (e.g., haloperidol) without consideration of its unique polypharmacology introduces significant scientific and clinical risk. While many agents share D2 receptor antagonism, nemonapride's distinct quantitative binding profile across D2, D3, D4, 5-HT1A, and sigma receptors creates a functional signature not replicated by any single comparator [1]. This divergence is evidenced by a 3000-fold difference in in vivo potency compared to sulpiride [2] and statistically significant clinical efficacy differentiation from haloperidol in meta-analysis [3]. Procurement decisions must therefore be guided by the specific quantitative evidence below.

Quantitative Differentiation of Nemonapride: Head-to-Head and Cross-Study Evidence


D2 Receptor Binding Affinity: Nemonapride vs. Haloperidol and Raclopride

Nemonapride exhibits a D2 receptor binding affinity (Ki = 0.06 nM) that is approximately 23-fold higher than haloperidol (Ki = 1.4 nM) and 32-fold higher than raclopride (Ki = 1.9 nM) in rat striatal membranes [1]. This difference in affinity is consistent with a broader class-level observation that benzamides like nemonapride generally possess higher D2 affinity than butyrophenones [2].

Dopamine D2 Receptor Binding Affinity Antipsychotic Potency

D2 vs. D1 Receptor Selectivity: Quantifying Nemonapride's Target Discrimination

Nemonapride demonstrates a 7,400-fold selectivity for D2-like receptors (Ki = 0.1 nM) over D1-like receptors (Ki = 740 nM) [1]. This high degree of selectivity is a defining feature of the benzamide class, contrasting with less selective typical antipsychotics like chlorpromazine and thioridazine, which have significant affinity for D1 receptors and other aminergic targets [2].

Dopamine Receptor Selectivity D1 Receptor Off-Target Binding

In Vivo D2 Receptor Occupancy: Nemonapride vs. Haloperidol and Risperidone

In a direct in vivo comparison, nemonapride exhibited an ED50 of 0.04 mg/kg for inhibition of [3H]nemonapride binding in rat striatum, demonstrating 5.25-fold greater potency than haloperidol (ED50 = 0.21 mg/kg) and 3.5-fold greater potency than risperidone (ED50 = 0.14 mg/kg) [1]. This potency ranking (nemonapride > raclopride/spiperone/risperidone > haloperidol) was consistent across multiple brain regions [1].

In Vivo Occupancy D2 Receptor ED50 Striatum

5-HT1A Receptor Agonism: Nemonapride vs. Clozapine and Raclopride

Nemonapride is a potent 5-HT1A receptor agonist (IC50 = 34 nM) [1], exhibiting full agonist activity in functional assays. In a direct comparison with clozapine (partial agonist) and raclopride (inactive), nemonapride markedly decreased both forskolin-stimulated cAMP accumulation in HeLa cells and extracellular 5-HT concentrations in rat hippocampus, effects that were antagonized by the selective 5-HT1A antagonist WAY100635 [2]. Clozapine produced only partial effects, while raclopride was inactive [2].

5-HT1A Receptor Agonism cAMP Microdialysis

Sigma Receptor Binding: Nemonapride vs. Raclopride

Nemonapride binds with moderate affinity to sigma-1 (Ki = 8.4 nM) and sigma-2 (Ki = 9.6 nM) receptors . In PET imaging studies using [11C]nemonapride and [11C]raclopride, a key differential observation emerged: the cerebellar uptake of [11C]nemonapride was not negligible and was displaceable by sigma-active ligands, whereas [11C]raclopride showed very low cerebellar affinity [1]. This sigma binding of nemonapride, absent in raclopride, has implications for its use as a PET tracer for pure D2 receptor quantification [1].

Sigma Receptor PET Imaging Off-Target Binding Cerebellum

Clinical Efficacy Differentiation: Nemonapride vs. Haloperidol in Meta-Analysis

A systematic review and meta-analysis of 79 randomized controlled trials (n=4,343 participants) comparing various first-generation antipsychotics to haloperidol found a statistically significant between-group difference in efficacy only for nemonapride [1]. Among 19 other investigated first-generation antipsychotics, none demonstrated a significant efficacy difference from haloperidol [1]. This finding challenges the common assumption of comparable efficacy among all first-generation antipsychotics and positions nemonapride as uniquely differentiated within its class by this quantitative clinical outcome.

Meta-Analysis Clinical Efficacy Schizophrenia Haloperidol

High-Value Application Scenarios for Nemonapride Based on Quantitative Differentiation


Preclinical D2 Receptor Occupancy Studies Requiring High Potency

Nemonapride's exceptional in vivo potency (ED50 = 0.04 mg/kg in rat striatum) makes it a preferred tool compound for experiments requiring robust D2 receptor occupancy at low doses, minimizing potential off-target effects associated with higher mass doses of less potent comparators like haloperidol (ED50 = 0.21 mg/kg) [1].

Investigating 5-HT1A Agonism as a Modulator of Antipsychotic Action

Given its distinct profile as a full 5-HT1A agonist (IC50 = 34 nM) in contrast to partial agonists (e.g., clozapine) or inactive D2 antagonists (e.g., raclopride), nemonapride serves as a critical pharmacological probe for dissecting the contribution of 5-HT1A receptor activation to the attenuation of extrapyramidal symptoms and enhancement of cognitive/negative symptom outcomes in preclinical models [2].

PET Imaging Studies Requiring Caution with Sigma Receptor Interference

Researchers employing [11C]nemonapride as a PET tracer for D2-like receptors must apply appropriate kinetic models and blocking studies to account for its significant sigma receptor binding component (σ1 Ki = 8.4 nM, σ2 Ki = 9.6 nM) in cortical and cerebellar regions, a feature not required for the more selective tracer [11C]raclopride [3].

Clinical Comparative Effectiveness Research in Schizophrenia

As the only first-generation antipsychotic to demonstrate a statistically significant efficacy difference from haloperidol in a large meta-analysis of 79 RCTs, nemonapride is a uniquely compelling candidate for inclusion in studies designed to validate or challenge the class equivalence hypothesis for antipsychotics [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nemonapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.